molecular formula C7H11ClN2O2S B12468080 3-Isopropyl-1-methylpyrazole-4-sulfonyl chloride

3-Isopropyl-1-methylpyrazole-4-sulfonyl chloride

Cat. No.: B12468080
M. Wt: 222.69 g/mol
InChI Key: PKHVSIHGFKYHFC-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-1-methylpyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Isopropyl-1-methylpyrazole-4-sulfonyl chloride is primarily based on its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropyl-1-methylpyrazole-4-sulfonyl chloride is unique due to its specific substituents, which confer distinct reactivity and selectivity in chemical reactions.

Biological Activity

3-Isopropyl-1-methylpyrazole-4-sulfonyl chloride is a compound that belongs to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H10ClN2O2S\text{C}_7\text{H}_{10}\text{ClN}_2\text{O}_2\text{S}

This compound features a pyrazole ring substituted with an isopropyl group at the 3-position and a sulfonyl chloride group at the 4-position. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

The biological activities of pyrazole derivatives, including this compound, have been extensively studied. These compounds exhibit various pharmacological effects, including:

  • Antiproliferative Activity : Several studies have demonstrated that pyrazole derivatives possess significant antiproliferative properties. For instance, compounds related to pyrazole sulfonamides showed effective inhibition against cancer cell lines, with IC50 values often in the micromolar range .
  • Inhibition of Enzymatic Activity : Research has indicated that certain pyrazole derivatives can inhibit specific enzymes, such as N-acyltransferases (NAAA), which are implicated in pain and inflammation pathways. The structure-activity relationship studies have highlighted the importance of substituents on the pyrazole ring for enhancing inhibitory potency against these enzymes .

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how modifications to the pyrazole structure influence its biological activity:

CompoundSubstituentsIC50 (μM)Activity
13-Methyl0.33High
25-Tert-butyl0.78Moderate
35-Ethyl1.11Reduced
4No substituent>10None

These findings suggest that lipophilicity and electronic properties of substituents play a significant role in modulating the activity of these compounds against target enzymes .

Case Study 1: Antiproliferative Effects

A study investigated the antiproliferative effects of various pyrazole derivatives on U937 cells using the CellTiter-Glo Luminescent assay. The results indicated that certain derivatives exhibited IC50 values below 10 μM, demonstrating potential as anticancer agents without significant cytotoxicity .

Case Study 2: Enzymatic Inhibition

Another study focused on the inhibition of N-acyltransferase by pyrazole sulfonamide derivatives. The lead compound showed an IC50 value of 1.9 μM against Trypanosoma brucei NMT, indicating a promising selectivity over human isoforms and potential therapeutic use in treating diseases like African sleeping sickness .

Properties

Molecular Formula

C7H11ClN2O2S

Molecular Weight

222.69 g/mol

IUPAC Name

1-methyl-3-propan-2-ylpyrazole-4-sulfonyl chloride

InChI

InChI=1S/C7H11ClN2O2S/c1-5(2)7-6(13(8,11)12)4-10(3)9-7/h4-5H,1-3H3

InChI Key

PKHVSIHGFKYHFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C=C1S(=O)(=O)Cl)C

Origin of Product

United States

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